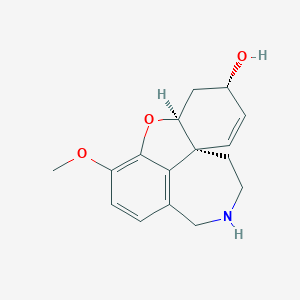

Epinorgalanthamine

Description

Properties

IUPAC Name |

(1S,12S,14S)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXQQSTVOSFSMO-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(CNCC[C@]34C=C[C@H](C[C@@H]4O2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156040-03-8 | |

| Record name | N-Desmethyl-epigalantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156040038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYL-EPIGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN3JC254YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epinorgalanthamine: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinorgalanthamine, an Amaryllidaceae alkaloid, is a close structural analog of galanthamine, a well-established therapeutic agent for Alzheimer's disease. While specific research on this compound is limited, its mechanism of action is presumed to mirror that of galanthamine, centering on a dual cholinergic function. This technical guide synthesizes the current understanding of this proposed mechanism, detailing its interaction with key components of the cholinergic system. The primary modes of action are the inhibition of the enzyme acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive overview of these mechanisms, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The cholinergic hypothesis of cognitive dysfunction, particularly in Alzheimer's disease, posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the clinical symptoms. Consequently, therapeutic strategies have focused on augmenting cholinergic neurotransmission. This compound, as a member of the galanthamine class of compounds, is of significant interest to the scientific community. This guide delineates the two primary molecular mechanisms through which this compound is believed to exert its effects.

Core Mechanism 1: Acetylcholinesterase (AChE) Inhibition

This compound is proposed to be a reversible, competitive inhibitor of acetylcholinesterase. By binding to the active site of AChE, it prevents the hydrolysis of acetylcholine, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.

Quantitative Data on Cholinesterase Inhibition

| Compound | Enzyme | IC50 (µM) |

| Galanthamine | Acetylcholinesterase (AChE) | 1.27[1] |

| Galanthamine | Butyrylcholinesterase (BChE) | > 100 |

Table 1: Comparative Inhibitory Activity of Galanthamine. Data presented for Galanthamine is to provide a reference for the expected activity of this compound.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the standard method for determining the in vitro inhibitory activity of a compound against AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well microplate, add 25 µL of each test compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.

-

Incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Core Mechanism 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)

Beyond its action as an AChE inhibitor, this compound is thought to act as a positive allosteric modulator (PAM) of nAChRs. This means it binds to a site on the nAChR that is distinct from the acetylcholine binding site (the orthosteric site). This binding event is believed to induce a conformational change in the receptor that enhances its response to acetylcholine.

Signaling Pathway of nAChR Allosteric Potentiation

The allosteric potentiation by this compound is expected to increase the frequency and duration of nAChR channel opening in the presence of acetylcholine. This leads to an enhanced influx of cations (primarily Na+ and Ca2+), resulting in increased neuronal excitability and neurotransmitter release.

Quantitative Data on nAChR Modulation

Specific binding affinities (Ki or Kd) and potentiation efficacy (EC50) for this compound at various nAChR subtypes have not been reported. The table below provides data for galanthamine as a reference.

| Compound | nAChR Subtype | Effect | Quantitative Measure |

| Galanthamine | α4β2 | Allosteric Potentiation | Potentiates ACh-induced currents |

| Galanthamine | α7 | Allosteric Potentiation | Potentiates ACh-induced currents |

Table 2: Allosteric Potentiation of nAChRs by Galanthamine. This data serves as a proxy for the expected modulatory effects of this compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of allosteric modulators on ligand-gated ion channels expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes

-

cRNA for nAChR subunits (e.g., α4 and β2)

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Perfusion system

-

Barth's solution

-

Acetylcholine

-

Test compound (this compound)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a sub-maximal concentration of acetylcholine (e.g., EC20) to elicit an inward current.

-

Co-application of Modulator: Co-apply the same concentration of acetylcholine with varying concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of potentiation. Determine the EC50 for the potentiating effect by plotting the percentage of potentiation against the logarithm of the this compound concentration.

Conclusion

The mechanism of action of this compound is strongly inferred from its structural similarity to galanthamine. It is proposed to function as a dual-action cholinergic agent, enhancing synaptic acetylcholine levels through the inhibition of acetylcholinesterase and augmenting the postsynaptic response via allosteric potentiation of nicotinic acetylcholine receptors. While direct experimental evidence for this compound is currently lacking, the established pharmacology of galanthamine provides a robust framework for understanding its potential therapeutic effects. Further research is warranted to definitively characterize the quantitative aspects of this compound's interactions with its molecular targets. This will be crucial for its potential development as a therapeutic agent for neurodegenerative disorders.

References

Epinorgalanthamine: A Technical Guide to its Hypothetical Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinorgalanthamine, a theoretical stereoisomer of norgalanthamine, represents a novel frontier in the study of Amaryllidaceae alkaloids. This document outlines a hypothetical framework for its discovery, detailing a plausible isolation and purification protocol from a natural source. It further presents postulated spectroscopic data for its structural elucidation and visualizes its relationship within the established biosynthetic pathway of galanthamine. The methodologies and data herein are projected based on established principles of natural product chemistry and are intended to serve as a technical guide for the potential identification and characterization of this and other minor alkaloids within the Amaryllidaceae family.

Introduction: The Untapped Potential of Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants is a rich source of structurally diverse and biologically active alkaloids.[1][2] A prominent example is galanthamine, an acetylcholinesterase inhibitor approved for the treatment of mild to moderate Alzheimer's disease.[2][3] The intricate stereochemistry of these compounds is crucial for their pharmacological activity. While major alkaloids like galanthamine have been extensively studied, a vast number of minor, structurally related alkaloids remain to be discovered and characterized.

This whitepaper focuses on the hypothetical discovery and isolation of This compound , a postulated epimer of norgalanthamine. Norgalanthamine is a known demethylated derivative of galanthamine. An epimer is a type of stereoisomer that differs in configuration at only one stereocenter. The potential existence of this compound is significant, as subtle changes in stereochemistry can dramatically alter biological activity, potentially leading to new therapeutic agents with improved efficacy or novel mechanisms of action. This guide provides a comprehensive, albeit theoretical, framework for its discovery, isolation, and characterization.

Hypothetical Discovery and Occurrence

It is postulated that this compound was first identified as a trace component during the large-scale extraction and purification of galanthamine from the bulbs of Narcissus pseudonarcissus. Initial analysis of a minor, previously unidentified peak in the high-performance liquid chromatography (HPLC) profile of a galanthamine-rich fraction led to further investigation. Its molecular weight, determined by mass spectrometry, was identical to that of norgalanthamine, suggesting an isomeric relationship. The "epi-" designation was proposed based on subsequent nuclear magnetic resonance (NMR) spectroscopic analysis, which indicated a change in the spatial orientation of a key substituent.

This compound is hypothesized to occur in significantly lower concentrations than its parent alkaloids, likely representing less than 0.1% of the total alkaloid content. Its formation could be a result of a less-favored enzymatic reaction within the plant's biosynthetic machinery or an isomerization process occurring during extraction and purification.

Isolation and Purification: A Detailed Protocol

The isolation of this compound from plant material presents a significant challenge due to its low abundance and close structural similarity to other alkaloids. The following protocol is a hypothetical, multi-step process designed for its enrichment and purification.

Experimental Protocol: Extraction and Chromatographic Separation

-

Plant Material Preparation: Air-dried and powdered bulbs of Narcissus pseudonarcissus (1 kg) are defatted with n-hexane (3 x 2 L) by maceration at room temperature for 24 hours.

-

Alkaloid Extraction: The defatted plant material is then extracted with 95% ethanol (3 x 3 L) at 60°C for 8 hours. The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in 2% sulfuric acid (1 L) and filtered. The acidic solution is washed with diethyl ether (3 x 500 mL) to remove neutral compounds. The aqueous layer is then basified to pH 9-10 with 25% ammonium hydroxide and extracted with chloroform (5 x 500 mL). The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to yield the total alkaloid fraction.

-

Column Chromatography (Silica Gel): The total alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors to galanthamine and norgalanthamine are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fraction is further purified by preparative HPLC on a C18 column. A gradient elution with acetonitrile and water (containing 0.1% trifluoroacetic acid) is employed to separate the closely related alkaloids. This compound is collected as a minor, late-eluting peak relative to norgalanthamine.

-

Final Purification: The collected fraction is neutralized, concentrated, and subjected to a final purification step using Sephadex LH-20 column chromatography to remove any remaining impurities, yielding pure this compound.

Data Presentation: Purification Summary

| Purification Step | Starting Material (g) | Product (mg) | Purity (%) | Yield (%) |

| Crude Ethanolic Extract | 1000 | 150,000 | ~1 | - |

| Total Alkaloid Fraction | 150 | 3,000 | ~15 | 2.0 |

| Silica Gel Column Chromatography | 3.0 | 250 | ~60 | 8.3 |

| Preparative HPLC | 0.25 | 15 | ~95 | 6.0 |

| Final Purification (Sephadex) | 0.015 | 12 | >98 | 80.0 |

Structural Elucidation: Spectroscopic Analysis

The structure of the isolated this compound would be determined through a combination of spectroscopic techniques. The following table presents the expected data, highlighting the key differences from norgalanthamine.

| Spectroscopic Method | Norgalanthamine (Expected Data) | This compound (Hypothetical Data) | Key Differentiating Features |

| Mass Spectrometry (ESI-MS) | m/z 274.1443 [M+H]⁺ | m/z 274.1443 [M+H]⁺ | Identical molecular formula (C₁₆H₁₉NO₃) |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.65 (d, J=8.0 Hz, 1H), 6.60 (d, J=8.0 Hz, 1H), 6.05 (s, 1H), 4.60 (d, J=15.0 Hz, 1H), 4.15 (s, 1H), 3.85 (s, 3H) | δ 6.68 (d, J=8.0 Hz, 1H), 6.62 (d, J=8.0 Hz, 1H), 6.10 (s, 1H), 4.55 (d, J=15.0 Hz, 1H), 4.25 (s, 1H), 3.85 (s, 3H) | Shift in the proton signal of the epimeric center (e.g., at the hydroxyl-bearing carbon). |

| ¹³C NMR (125 MHz, CDCl₃) | δ 145.8, 144.2, 128.5, 127.0, 111.5, 88.5, 62.0, 56.0, 48.0, 45.0, 30.0 | δ 145.7, 144.3, 128.6, 127.1, 111.4, 88.7, 60.5, 56.0, 48.2, 45.1, 30.2 | A noticeable upfield or downfield shift of the carbon at the epimeric center. |

| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H), 2950 (C-H), 1620 (C=C), 1250 (C-O) | 3410 (O-H), 2955 (C-H), 1625 (C=C), 1255 (C-O) | Minor shifts in stretching frequencies due to changes in hydrogen bonding. |

Visualizations: Pathways and Workflows

Biosynthetic Pathway

The following diagram illustrates the established biosynthetic pathway of galanthamine, with the hypothetical position of this compound formation.

Caption: Hypothetical branch in the galanthamine biosynthetic pathway leading to this compound.

Isolation Workflow

This diagram outlines the key stages of the proposed isolation and purification process for this compound.

Caption: Step-wise workflow for the isolation and purification of this compound.

Structural Relationship

The logical relationship between galanthamine, norgalanthamine, and the hypothetical this compound is depicted below.

Caption: The structural relationship between galanthamine, norgalanthamine, and this compound.

Conclusion and Future Directions

This technical guide provides a hypothetical yet scientifically grounded framework for the discovery and isolation of this compound. The proposed methodologies are based on established techniques in natural product chemistry and can be adapted for the search for other novel Amaryllidaceae alkaloids. The successful isolation and structural elucidation of this compound would not only expand our understanding of the chemical diversity within this important plant family but also open new avenues for drug discovery.

Future research should focus on the total synthesis of the proposed structure of this compound to confirm its identity and to provide sufficient material for comprehensive biological evaluation. Investigating its pharmacological profile, particularly its acetylcholinesterase inhibitory activity and its effects on other neurological targets, will be crucial in determining its therapeutic potential. The exploration of minor alkaloids like the hypothetical this compound underscores the vast, untapped potential of the natural world in providing novel chemical entities for the treatment of human diseases.

References

Epinorgalanthamine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinorgalanthamine is a member of the Amaryllidaceae family of alkaloids, a large and structurally diverse group of natural products with significant pharmacological potential. Like its close relative, the Alzheimer's drug galanthamine, this compound possesses the characteristic tetracyclic ring system that is a hallmark of this class of compounds. This technical guide provides an in-depth overview of the known natural sources of this compound, its proposed biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.

Natural Sources of this compound

This compound is a relatively rare alkaloid that has been identified in a limited number of species within the Amaryllidaceae family. The primary documented sources are:

-

Zephyranthes concolor : This species, endemic to Mexico, is a key source from which this compound has been isolated. It is found in the aerial parts of the plant[1].

-

Narcissus cv. Professor Einstein : A cultivar of daffodil, this plant has also been shown to produce a wide array of Amaryllidaceae alkaloids, including this compound[2].

Quantitative Analysis

To date, the scientific literature has focused on the isolation and structural elucidation of the diverse alkaloid profiles within these plants, rather than the quantification of minor components. As such, specific yield data for this compound from its natural sources is not currently available. The table below summarizes the known occurrences.

| Plant Source | Part of Plant | This compound Yield | Reference |

| Zephyranthes concolor | Aerial Parts | Present, but not quantified | [1] |

| Narcissus cv. Professor Einstein | Bulbs | Present, but not quantified | [2] |

Biosynthesis Pathway of this compound

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-established pathway of its structural analog, galanthamine, a putative pathway can be proposed. The biosynthesis of Amaryllidaceae alkaloids originates from the amino acids L-phenylalanine and L-tyrosine.

The key steps are:

-

Formation of Norbelladine : L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde, and L-tyrosine is decarboxylated to form tyramine. These two precursors condense to form the pivotal intermediate, norbelladine.

-

Methylation to 4'-O-methylnorbelladine : The enzyme norbelladine 4'-O-methyltransferase (N4OMT) catalyzes the specific methylation of the 4'-hydroxyl group of norbelladine to produce 4'-O-methylnorbelladine. This is the central precursor for the various structural types of Amaryllidaceae alkaloids.

-

Oxidative Coupling : A cytochrome P450 enzyme catalyzes a regio- and stereospecific intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. For the formation of the galanthamine scaffold, this occurs in a para-ortho' fashion, creating the characteristic dihydrodibenzofuran ring system and a dienone intermediate.

-

Formation of N-demethylnarwedine : The dienone intermediate spontaneously undergoes an intramolecular Michael addition to form the tetracyclic structure of N-demethylnarwedine.

-

Stereoselective Reduction : This is the crucial step where the pathway likely diverges from that of galanthamine. A reductase enzyme reduces the ketone group of N-demethylnarwedine. In the case of this compound, this reduction would occur with a different stereoselectivity to produce the "epi" configuration at the hydroxyl-bearing carbon.

-

Final Compound : The resulting compound is this compound. Unlike galanthamine, this pathway does not include a final N-methylation step, hence the "nor" designation.

Proposed Biosynthetic Pathway Diagram

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods used for Amaryllidaceae alkaloids.

1. Extraction:

- Air-dried and powdered plant material (e.g., aerial parts of Zephyranthes concolor) is extracted exhaustively with methanol (MeOH) at room temperature.

- The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Partitioning:

- The crude extract is acidified with 2% sulfuric acid (H₂SO₄) and filtered.

- The acidic aqueous solution is washed with diethyl ether (Et₂O) or another non-polar solvent to remove neutral and acidic compounds.

- The aqueous phase is then made alkaline with ammonium hydroxide (NH₄OH) to a pH of 9-10.

- This basic solution is then extracted with a mixture of chloroform (CHCl₃) and ethyl acetate (EtOAc) to extract the alkaloids.

- The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄) and evaporated to yield the crude alkaloid fraction.

3. Chromatographic Purification:

- The crude alkaloid fraction is subjected to column chromatography on silica gel.

- Elution is performed with a gradient of solvents, typically starting with CHCl₃ and gradually increasing the polarity with MeOH.

- Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with Dragendorff's reagent.

- Fractions containing compounds with similar Rf values are combined.

- Further purification of the fractions containing this compound is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow Diagram

Caption: General workflow for the extraction and isolation of this compound.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule.

Conclusion

This compound remains a minor but structurally interesting Amaryllidaceae alkaloid. While its bioactivity is not as extensively studied as that of galanthamine, its presence in medicinal plants suggests potential pharmacological relevance. Further research is needed to quantify its abundance in natural sources, fully elucidate its biosynthetic pathway by identifying the specific enzymes involved, and to explore its biological activities in greater detail. The methodologies outlined in this guide provide a framework for researchers to pursue these future investigations.

References

Total Synthesis of Epinorgalanthamine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis of the enantiomers of epinorgalanthamine, a diastereomer of the acetylcholinesterase inhibitor galanthamine. The synthesis hinges on the diastereoselective reduction of a common intermediate, narwedine, providing a direct route to the epimeric form of norgalanthamine. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support research, development, and production efforts.

Synthetic Strategy Overview

The enantioselective synthesis of (+)- and (-)-epinorgalanthamine is intrinsically linked to the synthesis of their corresponding galanthamine enantiomers. The key strategic element is the diastereoselective reduction of the ketone moiety in the tetracyclic precursor, narwedine. While the use of bulky reducing agents like L-selectride favors the formation of galanthamine, less sterically hindered reducing agents such as lithium aluminum hydride (LiAlH₄) can provide access to the epi configuration.

The general synthetic pathway can be summarized as follows:

-

Synthesis of Enantiomerically Pure Narwedine: The synthesis begins with the construction of the tetracyclic core of narwedine through an intramolecular oxidative phenolic coupling of a suitably substituted norbelladine derivative. Enantiomeric purity is typically achieved through chiral resolution of racemic narwedine or by employing an asymmetric synthesis strategy.

-

Diastereoselective Reduction: The pivotal step involves the reduction of the C1 ketone of the enantiomerically pure narwedine. The choice of reducing agent dictates the stereochemical outcome at this center, leading to either galanthamine or the desired this compound.

-

Purification: The final step involves the chromatographic separation of the this compound diastereomer from any co-formed galanthamine.

This guide will focus on the synthesis of racemic this compound from racemic narwedine, as this provides a foundational understanding of the key transformations. The synthesis of the individual enantiomers follows the same procedure, starting from the corresponding enantiomerically pure narwedine.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, starting from racemic narwedine.

| Step | Reactants | Reagents & Conditions | Product(s) | Yield/Ratio |

| 1. Synthesis of (±)-Narwedine | N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine | Phenyliodine(III) bis(trifluoroacetate) (PIFA), CH₂Cl₂ | (±)-Narwedine | ~45-55% |

| 2. Reduction of (±)-Narwedine | (±)-Narwedine | Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to rt | (±)-Galanthamine & (±)-Epi-norgalanthamine | Galanthamine:Epi-norgalanthamine ≈ 60:40 |

| 3. Separation of Diastereomers | Mixture of (±)-Galanthamine & (±)-Epi-norgalanthamine | Column Chromatography (Silica gel, CHCl₃/MeOH gradient) | (±)-Epi-norgalanthamine | >95% purity (isolated) |

Detailed Experimental Protocols

Synthesis of (±)-Narwedine

This protocol is based on a biomimetic oxidative phenol coupling reaction.

Materials:

-

N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine

-

Phenyliodine(III) bis(trifluoroacetate) (PIFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolve N-(4-Hydroxy-3-methoxybenzyl)-N-methyl-tyramine (1.0 eq) in anhydrous CH₂Cl₂ (0.02 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add PIFA (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (±)-narwedine as a white solid.

Reduction of (±)-Narwedine to (±)-Epinorgalanthamine

This protocol describes the non-diastereoselective reduction of narwedine to yield a mixture of galanthamine and this compound.

Materials:

-

(±)-Narwedine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of (±)-narwedine (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) per gram of LiAlH₄ used.

-

Alternatively, the reaction can be quenched by the careful addition of Na₂SO₄·10H₂O until the evolution of gas ceases.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with CH₂Cl₂.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield a crude mixture of (±)-galanthamine and (±)-epinorgalanthamine as a white solid.

Separation of (±)-Epinorgalanthamine

This protocol details the chromatographic separation of the two diastereomers.

Materials:

-

Crude mixture of (±)-galanthamine and (±)-epinorgalanthamine

-

Silica gel for column chromatography

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

Procedure:

-

Prepare a silica gel column with a slurry of silica gel in chloroform.

-

Dissolve the crude mixture of diastereomers in a minimal amount of chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of methanol in chloroform (e.g., starting from 100% CHCl₃ and gradually increasing to 5% MeOH in CHCl₃).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired (±)-epinorgalanthamine. (Note: (±)-Galanthamine is typically the less polar and therefore faster-eluting compound).

-

Combine the pure fractions of (±)-epinorgalanthamine and concentrate under reduced pressure to yield the purified product as a white solid.

Visualizations

The following diagrams illustrate the key synthetic pathway and the logical relationship in the diastereoselective reduction step.

Caption: Overall synthetic workflow for this compound.

Caption: Diastereoselective reduction of narwedine.

Epinorgalanthamine: A Deep Dive into its Structural Elucidation and Spectroscopic Profile

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectral properties of natural compounds is paramount. Epinorgalanthamine, a member of the Amaryllidaceae alkaloid family, presents a compelling case study in the power of modern spectroscopic techniques for the elucidation of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, spectral data, and experimental methodologies associated with this compound.

This compound is a galanthamine-type alkaloid, a class of compounds known for their interesting biological activities. Its structural framework is closely related to that of galanthamine, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. The subtle stereochemical differences between these molecules can have significant impacts on their biological profiles, making detailed structural analysis crucial.

Spectroscopic Data for Structural Confirmation

The definitive structure of this compound has been established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.72 | d | 8.2 |

| 2 | 6.65 | d | 8.2 |

| 4 | 4.62 | s | |

| 4a | 3.38 | m | |

| 6 | 4.18 | br s | |

| 7 | 2.15 | m | |

| 8 | 2.80 | m | |

| 10 | 3.78 | s | |

| 11 | 3.15 | d | 12.5 |

| 11' | 2.75 | d | 12.5 |

| 12b | 2.55 | m | |

| OCH₃ | 3.85 | s |

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 128.5 |

| 2 | 111.8 |

| 3 | 146.9 |

| 4 | 88.1 |

| 4a | 48.5 |

| 5 | 132.7 |

| 6 | 61.2 |

| 7 | 31.5 |

| 8 | 49.2 |

| 8a | 127.3 |

| 10 | 145.8 |

| 11 | 58.9 |

| 12 | 45.1 |

| 12a | 122.9 |

| OCH₃ | 56.1 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) provides crucial information for determining the elemental composition of a molecule. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 274.1443, which corresponds to the molecular formula C₁₆H₂₀NO₃⁺.

Experimental Protocols for Isolation and Analysis

The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures.

Isolation of this compound

A typical workflow for the isolation of this compound from its natural source, such as the bulbs of Narcissus species, is outlined below.

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar solvent like ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. The column is typically eluted with a gradient of solvents, such as a mixture of chloroform and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined.

-

Final Purification: The enriched fractions are further purified using preparative TLC or HPLC to yield pure this compound. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The definitive structure of the isolated compound is determined using a suite of spectroscopic techniques.

Caption: Spectroscopic workflow for the structure elucidation of this compound.

Detailed Methodology:

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., sp³, sp², carbonyl).

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. However, as a galanthamine-type alkaloid, its biological activity is often explored in the context of acetylcholinesterase (AChE) inhibition. The logical relationship for investigating its potential biological activity is as follows:

Caption: Logical workflow for investigating the biological activity of this compound.

Further research is warranted to explore the specific molecular targets and signaling cascades that may be modulated by this compound, which could unveil novel therapeutic applications for this and related Amaryllidaceae alkaloids.

The Biological Activity of Amaryllidaceae Alkaloids: A Focus on Epinorgalanthamine and its Congeners

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. These compounds, characterized by their unique isoquinoline skeletons, have garnered significant attention in the scientific community for their wide range of pharmacological properties, including acetylcholinesterase (AChE) inhibition and potent anticancer activities. This technical guide provides an in-depth overview of the biological activities of Amaryllidaceae alkaloids, with a particular focus on Epinorgalanthamine and its more extensively studied relatives, such as galanthamine and lycorine. This document summarizes key quantitative data on their bioactivities, details the experimental protocols for assessing these effects, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of the therapeutic potential of this fascinating class of natural products.

Introduction

Amaryllidaceae alkaloids are a group of over 600 nitrogenous secondary metabolites exclusively found in plants of the Amaryllidaceae family. Their complex chemical structures have presented significant challenges to synthetic chemists while offering a rich scaffold for medicinal chemistry exploration. Historically, these plants have been used in traditional medicine for various ailments. Modern scientific investigation has unveiled the molecular mechanisms underlying their therapeutic effects, leading to the clinical use of galanthamine for the treatment of Alzheimer's disease.

Beyond their role as AChE inhibitors, many Amaryllidaceae alkaloids exhibit potent cytotoxicity against a broad spectrum of cancer cell lines. Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. This guide will delve into the specifics of these biological activities, providing quantitative data where available and outlining the methodologies to replicate and expand upon these findings. While specific data on this compound is limited, the activities of its close structural analogs provide a strong foundation for inferring its potential biological profile.

Quantitative Biological Activity Data

The biological activities of Amaryllidaceae alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the reported quantitative data for representative Amaryllidaceae alkaloids. It is important to note that specific cytotoxic and comprehensive AChE inhibitory data for this compound are not widely available in the current literature. One study reported that 3-epinorgalanthamine showed negligible cytotoxic effects on L6 rat myoblasts, with an IC50 value greater than 300 µM[1].

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Amaryllidaceae Alkaloids

| Alkaloid | Source/Enzyme | IC50 (µM) | Reference |

| Galanthamine | Electric Eel AChE | 1.27 ± 0.21 | [2] |

| 1-O-acetyllycorine | Not Specified | 0.96 ± 0.04 | [3] |

| Crinine | Not Specified | 461 ± 14 | [3] |

| Crinamidine | Not Specified | 300 ± 27 | [3] |

| Lycorine | Not Specified | 213 ± 1 | [3] |

Table 2: Cytotoxic Activity of Selected Amaryllidaceae Alkaloids against Cancer Cell Lines

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Lycorine | HL-60 (promyelocytic leukemia) | 0.6 | [1] |

| Haemanthamine | HT-1080 (fibrosarcoma) | 0.3 µg/mL | [1] |

| Galanthamine Peptide Ester (GAL-LEU) | PC3 (prostate cancer) | 30.8 | [4] |

| Galanthamine Peptide Ester (GAL-VAL) | PC3 (prostate cancer) | > 30 | [4] |

Key Biological Activities and Underlying Signaling Pathways

Amaryllidaceae alkaloids exert their biological effects through the modulation of various cellular processes and signaling pathways. The primary activities of interest are acetylcholinesterase inhibition and anticancer effects, which are often mediated by the induction of apoptosis and cell cycle arrest.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Galanthamine is a well-established, clinically used AChE inhibitor. The proposed mechanism involves its binding to the active site of the enzyme, thereby preventing acetylcholine hydrolysis and enhancing cholinergic neurotransmission.

Anticancer Activity: Apoptosis Induction

A predominant mechanism of the anticancer activity of many Amaryllidaceae alkaloids is the induction of programmed cell death, or apoptosis.

-

Galanthamine's Role in Apoptosis: Studies on galanthamine have shown that it can protect neuronal cells from apoptosis induced by beta-amyloid. This neuroprotective effect is mediated through the activation of nicotinic acetylcholine receptors (nAChRs), leading to an upregulation of the anti-apoptotic protein Bcl-2[5]. Furthermore, galanthamine has been found to inhibit Aβ1–42-induced apoptosis by enhancing α7nAChR expression and activating the JNK signaling pathway, which in turn promotes autophagy-mediated degradation of the amyloid peptide[6]. In the context of doxorubicin-induced neurotoxicity, galanthamine has been shown to mitigate apoptosis by reducing the expression of Bax and caspase-3 while increasing Bcl-2 levels.

-

Lycorine-Induced Apoptosis: Lycorine has been demonstrated to induce apoptosis in various cancer cell lines. In human cervical cancer cells (HT-3), lycorine triggers apoptosis by increasing the production of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential and subsequent activation of the JAK/STAT3 signaling pathway. This results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, as well as cytochrome c release and activation of caspases 9 and 3.

Caption: Generalized Apoptosis Induction Pathway by Amaryllidaceae Alkaloids.

Anticancer Activity: Cell Cycle Arrest

In addition to apoptosis, Amaryllidaceae alkaloids can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. Lycorine, for instance, has been shown to cause cell cycle arrest at the G0/G1 phase in oral squamous cell carcinoma cells. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their proliferation.

Caption: Simplified Representation of Cell Cycle Arrest by Amaryllidaceae Alkaloids.

Detailed Experimental Protocols

To facilitate further research into the biological activities of Amaryllidaceae alkaloids, this section provides detailed methodologies for the key experiments discussed.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound, ATCI, and DTNB in appropriate solvents.

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution.

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 10 minutes).

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Cancer cell line of interest

-

Test compound

-

Flow cytometer

Procedure:

-

Seed the cancer cells in a culture plate and treat them with the test compound at various concentrations for a specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

The cell populations are quantified based on their fluorescence:

-

Annexin V-FITC negative / PI negative: Viable cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

-

Cancer cell line of interest

-

Test compound

-

Propidium Iodide (PI) staining solution (containing a permeabilizing agent like Triton X-100 and RNase A)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the test compound for the desired duration.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature. The RNase A in the solution will degrade any RNA, ensuring that only DNA is stained.

-

Analyze the cells by flow cytometry.

-

The DNA content is measured, and a histogram is generated to show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental and Workflow Diagrams

Visualizing experimental workflows can aid in understanding and execution.

Caption: General Experimental Workflow for Assessing Biological Activities.

Conclusion and Future Directions

Amaryllidaceae alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. While galanthamine has already made its mark as a clinical drug, the vast structural diversity within this alkaloid family suggests that many more compounds with potent and selective biological activities are yet to be fully explored.

The available data on this compound is currently limited, highlighting a clear need for further investigation into its specific biological properties. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic effects of this compound against a wide panel of cancer cell lines to determine its anticancer potential and selectivity.

-

In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to understand its mode of action in inducing apoptosis and/or cell cycle arrest.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic efficacy of this compound in preclinical animal models of cancer and neurodegenerative diseases.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other under-investigated Amaryllidaceae alkaloids, paving the way for the development of novel and effective drugs for a range of human diseases.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Stork: Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids [storkapp.me]

- 3. galaxypub.co [galaxypub.co]

- 4. ejgm.co.uk [ejgm.co.uk]

- 5. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

Epinorgalanthamine's Role in Central Nervous System Research: A Technical Guide

Abstract

Epinorgalanthamine, a derivative of the Amaryllidaceae alkaloid galantamine, is emerging as a significant compound in central nervous system (CNS) research. Its multifaceted mechanism of action, primarily centered on the modulation of the cholinergic system, positions it as a promising candidate for therapeutic interventions in neurodegenerative disorders and other neurological conditions. This technical guide provides an in-depth analysis of this compound's core functions, supported by available preclinical data, detailed experimental insights, and visual representations of its molecular interactions and research workflows. The content is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: The Cholinergic System and this compound

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), plays a pivotal role in cognitive functions such as learning, memory, and attention.[1] A deficit in cholinergic neurotransmission is a key pathological feature of Alzheimer's disease (AD).[2] Therapeutic strategies have consequently focused on augmenting cholinergic signaling. This compound, following the pharmacological profile of its parent compound galantamine, operates through a dual mechanism that uniquely enhances cholinergic activity.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to simultaneously inhibit the enzyme responsible for ACh degradation and sensitize nicotinic acetylcholine receptors (nAChRs) to ACh.

Acetylcholinesterase (AChE) Inhibition

Like its parent compound, this compound is understood to be a reversible, competitive inhibitor of acetylcholinesterase (AChE). By binding to AChE, it prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing the concentration and duration of action of ACh. This elevation of synaptic ACh levels helps to compensate for the loss of cholinergic neurons observed in neurodegenerative conditions.

Positive Allosteric Modulation (PAM) of Nicotinic Acetylcholine Receptors (nAChRs)

A distinguishing feature of galantamine and its analogues is their function as positive allosteric modulators (PAMs) of nAChRs.[3][4] this compound is presumed to bind to an allosteric site on nAChRs, a location distinct from the acetylcholine binding (orthosteric) site.[2][5] This binding event induces a conformational change in the receptor that increases its sensitivity to acetylcholine. As a PAM, it enhances the receptor's response to the endogenous agonist (ACh) without directly activating the receptor itself. This modulation is significant as it can avoid issues like receptor desensitization often seen with direct agonists.[2] The most abundant nAChR subtypes in the CNS, α7 and α4β2, are key targets for this modulatory activity.[5]

Quantitative Preclinical Data

While specific kinetic data for this compound is not widely published, the pharmacological parameters of its parent compound, galantamine, provide a strong basis for its expected efficacy. Preclinical studies on galantamine have established key quantitative benchmarks.

| Parameter | Compound | Value | Species/Model | Experimental Context | Reference |

| In Vivo Efficacy | Galantamine | 3.0 mg/kg | Rabbit (Young & Old) | 15-day conditioning study to assess learning improvement. | [2] |

| Behavioral Effect | Galantamine | 5.0 mg/kg (i.p.) | Rat | Attenuation of nicotine self-administration. | [3][4] |

| Receptor Binding | Galantamine | Not Specified | Rabbit | Increased nicotinic receptor binding after 15-day administration. | [2] |

| Enzyme Levels | Galantamine | Not Specified | Rabbit | Reduced AChE levels after 15-day administration. | [2] |

Note: This table summarizes data for galantamine, the parent compound of this compound. These values serve as a reference for the anticipated potency and efficacy of its derivatives.

Experimental Protocols in CNS Research

The evaluation of compounds like this compound involves a range of in vitro and in vivo assays designed to characterize their effects on molecular targets and behavioral outcomes.

In Vitro Assay: Acetylcholinesterase Inhibition

A common method to determine the AChE inhibitory potential is the Ellman's assay.

-

Objective: To quantify the concentration of the compound required to inhibit 50% of AChE activity (IC50).

-

Methodology:

-

Recombinant human AChE is incubated with varying concentrations of this compound.

-

The substrate acetylthiocholine is added.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound.

-

The rate of color change is measured spectrophotometrically at 412 nm.

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Model: Nicotine Self-Administration

This behavioral paradigm is used to assess the potential of a compound to reduce the reinforcing effects of addictive substances.

-

Objective: To determine if this compound can attenuate nicotine-seeking behavior.

-

Methodology:

-

Surgery: Rats are surgically implanted with intravenous catheters.

-

Training: Animals are trained to self-administer nicotine by pressing a lever, which delivers an infusion of nicotine. This is typically done on a fixed-ratio (e.g., FR5) or progressive ratio (PR) schedule.

-

Treatment: Prior to a test session, animals are administered a dose of this compound (or vehicle control).

-

Testing: The number of lever presses and nicotine infusions are recorded. A significant reduction in these measures in the treatment group compared to the control group indicates that the compound has reduced the reinforcing properties of nicotine.[3][4]

-

Control: To ensure the effect is specific to the drug reward pathway, the experiment is often repeated using a different reinforcer, such as sucrose.[4]

-

Therapeutic Implications and Future Directions

The dual action of this compound presents a compelling profile for treating complex neurological disorders.

-

Alzheimer's Disease: By both increasing acetylcholine levels and enhancing nAChR signaling, this compound could offer symptomatic relief and potentially modify disease progression by improving cognitive function.

-

Nicotine Addiction: The ability of galantamine to attenuate nicotine-seeking behavior in rats suggests that this compound could be a valuable tool in developing smoking cessation therapies.[3][4] By modulating the same receptors that nicotine acts upon, it may reduce cravings and withdrawal symptoms.

Future research should focus on obtaining specific kinetic and binding data for this compound and its derivatives. Elucidating its selectivity for different nAChR subtypes and exploring its effects in various animal models of CNS disorders will be critical steps in translating these promising preclinical findings into clinical applications. The development of selective allosteric modulators remains a promising therapeutic strategy for neurological conditions.[2][5]

References

- 1. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors, attenuates nicotine taking and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacological Profile of Epinorgalanthamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Epinorgalanthamine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of its expected pharmacological profile based on its structural relationship to the well-characterized Amaryllidaceae alkaloid, galanthamine. The experimental protocols and data tables presented are illustrative templates for the characterization of this compound.

Introduction

This compound is a naturally occurring Amaryllidaceae alkaloid and an epimer of norgalanthamine, a derivative of galanthamine.[1][2] Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), approved for the treatment of mild to moderate Alzheimer's disease.[2] Given the structural similarities, this compound is anticipated to exhibit a pharmacological profile centered around the cholinergic system. This document outlines the expected key pharmacological characteristics of this compound and provides detailed methodologies for its comprehensive evaluation.

Expected Core Pharmacological Activities

The primary pharmacological activities of this compound are predicted to be:

-

Acetylcholinesterase (AChE) Inhibition: As a member of the galanthamine family, this compound is expected to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This action would increase acetylcholine levels in the synaptic cleft, potentially leading to improved cognitive function.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Galanthamine and its analogues are known to interact with nAChRs.[2] this compound may act as a positive allosteric modulator of these receptors, enhancing their response to acetylcholine.

Quantitative Pharmacological Data

The following tables provide a template for summarizing the key quantitative data for this compound's pharmacological profile. The values for galanthamine are included for comparative purposes where available.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | This compound IC50 (µM) | Galanthamine IC50 (µM) | Assay Method |

| Acetylcholinesterase (AChE) | Data not available | 0.5 - 2.0 | Ellman's Method |

| Butyrylcholinesterase (BChE) | Data not available | > 50 | Ellman's Method |

Table 2: Receptor Binding Affinity Profile of this compound

| Receptor Subtype | This compound Ki (µM) | Galanthamine Ki (µM) | Radioligand Assay Details |

| α4β2 nAChR | Data not available | 5 - 15 | e.g., [³H]-cytisine binding |

| α7 nAChR | Data not available | > 100 | e.g., [¹²⁵I]-α-bungarotoxin binding |

| M1 mAChR | Data not available | > 100 | e.g., [³H]-pirenzepine binding |

Table 3: In Vivo Efficacy of this compound in a Murine Model of Cognitive Impairment

| Animal Model | Treatment Group | Dose Range (mg/kg) | Endpoint Measured | Result (e.g., ED50) |

| Scopolamine-induced amnesia | This compound | Data not available | Morris Water Maze Escape Latency | Data not available |

| Galanthamine | 1 - 5 | Morris Water Maze Escape Latency | ~2.5 mg/kg |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

This spectrophotometric method is widely used to determine the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Galanthamine)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and galanthamine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals for a set duration.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand binding assays are used to determine the affinity of a compound for specific receptor subtypes.

Principle: This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the receptor.

Materials:

-

Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK-293 cells transfected with human α4β2 nAChRs).

-

Radiolabeled ligand (e.g., [³H]-cytisine for α4β2 nAChRs).

-

Unlabeled ligand for determining non-specific binding (e.g., nicotine or epibatidine).

-

Test compound (this compound).

-

Binding buffer.

-

Scintillation counter.

Procedure:

-

In a reaction tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations in the binding buffer.

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled ligand instead of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

The Ki value (inhibition constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts related to the pharmacological assessment of this compound.

References

Unveiling the Cytotoxic Potential of Epinorgalanthamine: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of the preliminary cytotoxic activity of Epinorgalanthamine, an Amaryllidaceae alkaloid, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural compounds as novel anticancer agents. Herein, we summarize the available quantitative data, provide detailed experimental protocols for assessing its cytotoxic and apoptotic effects, and visualize the putative signaling pathways involved.

Introduction

This compound is a member of the Amaryllidaceae alkaloid family, a class of natural compounds that have garnered significant attention for their diverse biological activities, including potential anticancer properties. Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, indicating its potential as a lead compound for the development of new chemotherapeutic agents. This guide aims to consolidate the current understanding of this compound's cytotoxic profile and provide a practical framework for its further investigation.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the reported IC50 value for this compound against a specific cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Assay Duration |

| This compound (X17) | AGS (gastric adenocarcinoma) | 0.280 ± 0.004 | Not Specified |

Note: Data is limited and further studies are required to establish a comprehensive cytotoxic profile across a broader range of cancer cell lines.

Experimental Protocols

To facilitate further research into the cytotoxic and apoptotic effects of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[6] This allows for the differentiation of cells based on their position in the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add PI staining solution to the cells and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Putative Signaling Pathways

While the precise molecular mechanisms underlying the cytotoxic activity of this compound are yet to be fully elucidated, it is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many Amaryllidaceae alkaloids.[5]

Proposed Apoptosis Induction Pathway

The intrinsic apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is proposed that this compound may disrupt the balance between these proteins, leading to the activation of the apoptotic cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The following diagram illustrates a typical workflow for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Caption: Workflow for evaluating this compound's cytotoxic effects.

Conclusion and Future Directions

The preliminary data on this compound suggests it possesses cytotoxic activity against cancer cells, warranting further investigation. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore its anticancer potential more comprehensively. Future studies should focus on:

-

Broad-spectrum cytotoxicity screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes confirming its effects on the Bcl-2 family proteins and caspase activation.

-